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Compound of Interest

4-bromo-1,5-dimethyl-1H-1,2,3-
Compound Name:
triazole

Cat. No.: B1270448

4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Due to the
limited availability of direct experimental data for this specific regioisomer, this document
leverages data from closely related analogs and predictive models to offer insights for research
and development. The 1,2,3-triazole core is a recognized pharmacophore, and the introduction
of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions presents a
unique scaffold for further chemical exploration and drug design. This guide summarizes
predicted physicochemical properties, outlines a probable synthetic route with a detailed
experimental protocol, and discusses potential reactivity and biological activities based on the
extensive literature on substituted 1,2,3-triazoles.

Chemical Properties

Direct experimental data for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole is scarce in peer-
reviewed literature. However, its fundamental properties can be predicted based on its
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structure and comparison with its isomers. The molecular formula is CaHeBrNs, and the
molecular weight is 176.01 g/mol .

Table 1: Predicted Physicochemical Properties of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole and
Related Isomers

4-bromo-1,5- 3-bromo-1,5-
. 4-bromo-1-methyl- .
Property dimethyl-1H-1,2,3- ] dimethyl-1H-1,2,4-
. . 1H-1,2,3-triazole[1] .
triazole (Predicted) triazole[2][3]
Molecular Formula CaHeBrNs CsHa4BrNs CaHeBrNs
Molecular Weight 176.0145 g/mol [4] 161.99 g/mol 176.01 g/mol
Melting Point Data not available Data not available Data not available
Boiling Point Data not available Data not available Data not available
Topological Polar
pelod 30.71 Az 30.7 A2 30.71 Az
Surface Area (TPSA)
logP (Predicted) ~1.0-1.5 0.7 0.88602

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted 1,2,3-triazoles is classically achieved through the
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RUAAC), which selectively yields the 1,5-
regioisomer. This stands in contrast to the more common Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) or "click chemistry," which favors the 1,4-disubstituted product.

Proposed Synthetic Pathway

A plausible synthetic route to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole would involve the
RUAAC reaction between methylazide and 1-bromo-1-propyne. Subsequent bromination of the
resulting 1,5-dimethyl-1H-1,2,3-triazole at the 4-position would yield the final product. An
alternative, more direct approach would be the cycloaddition of an appropriate brominated
alkyne with methylazide.
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Figure 1: Proposed synthetic routes to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.

General Experimental Protocol for Ruthenium-Catalyzed
Azide-Alkyne Cycloaddition (RUAAC)

This protocol is a general guideline for the synthesis of 1,5-disubstituted 1,2,3-triazoles and
would require optimization for the specific synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-
triazole.

Materials:
e Azide precursor (e.g., methylazide)
e Alkyne precursor (e.g., a suitable brominated propyne derivative)

e Ruthenium catalyst (e.g., Cp*RuCI(PPhs)z2)
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e Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
e Inert atmosphere (Nitrogen or Argon)
Procedure:

 In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-
5 mol%) in the anhydrous solvent.

o Add the alkyne (1.0 equivalent) to the solution and stir for 5-10 minutes.
e Add the azide (1.0-1.2 equivalents) to the reaction mixture.

e Heat the reaction to the appropriate temperature (typically ranging from room temperature to
100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

» Upon completion, cool the reaction to room temperature and remove the solvent under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexanes/ethyl acetate).

o Characterize the purified product by *H NMR, 3C NMR, and Mass Spectrometry.
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Figure 2: General experimental workflow for RUAAC synthesis.

Reactivity and Potential Applications
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The chemical reactivity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole is expected to be dictated
by the bromo-substituent at the 4-position of the triazole ring. This position is susceptible to
various transformations, making the compound a versatile building block in organic synthesis.

Cross-Coupling Reactions

The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling
reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino
functionalities, enabling the synthesis of diverse libraries of 1,2,3-triazole derivatives for
biological screening.

Lithiation and Subsequent Electrophilic Quench

Halogen-lithium exchange at the 4-position can be achieved using organolithium reagents at
low temperatures. The resulting lithiated triazole can then be quenched with various
electrophiles to introduce different functional groups.

Cross-Coupling

(e.g., Suzuki, Sonogashira)
4-bromo-1,5-dimethyl- Diverse Functionalized
1H-1,2,3-triazole 1,2,3-Triazoles
Lithiated Intermediate Electrophilic Quench

Click to download full resolution via product page

Figure 3: Key reactivity pathways of 4-bromo-1,2,3-triazoles.

Potential Biological Activity

The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous biologically
active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological
activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
The specific substitution pattern of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole suggests several
avenues for its potential biological relevance. The presence of the bromine atom allows for its
use as a versatile synthetic handle to generate a library of compounds for screening.
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The 1,2,3-triazole ring is known to act as a bioisostere for other functional groups, such as
amides and esters, and can participate in hydrogen bonding and dipole-dipole interactions with
biological targets. The dimethyl substitution pattern may influence the compound's lipophilicity
and metabolic stability, which are crucial parameters in drug development.

Given the wide range of activities reported for substituted 1,2,3-triazoles, 4-bromo-1,5-
dimethyl-1H-1,2,3-triazole and its derivatives could be promising candidates for screening in
various therapeutic areas, particularly in oncology and infectious diseases.

Conclusion

While direct experimental data on 4-bromo-1,5-dimethyl-1H-1,2,3-triazole remains limited,
this technical guide provides a foundational understanding of its predicted properties, a
plausible synthetic strategy, and its potential as a versatile building block in medicinal
chemistry. The strategic placement of the bromo-substituent opens up a wealth of possibilities
for chemical diversification through modern cross-coupling methodologies. Further research
into the synthesis and biological evaluation of this compound and its derivatives is warranted to
fully explore its therapeutic potential. Researchers are encouraged to use the general protocols
and theoretical data presented herein as a starting point for their investigations into this
promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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